molecular formula C20H29FN2O4 B13055000 Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate

Cat. No.: B13055000
M. Wt: 380.5 g/mol
InChI Key: CBPNPTRIASQEPS-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Fluoro and Methoxycarbonyl Groups: The aromatic ring is functionalized with fluoro and methoxycarbonyl groups through electrophilic aromatic substitution reactions.

    Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.

    Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to remove or alter specific functional groups, such as reducing the methoxycarbonyl group to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Biological Studies: Researchers use this compound to investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Tert-butyl 4-(3-fluoro-4-(acetoxy)phenyl)-2-isopropylpiperazine-1-carboxylate: Similar structure but with an acetoxy group instead of a methoxycarbonyl group.

Uniqueness

The presence of the fluoro and methoxycarbonyl groups, along with the piperazine ring, allows for specific interactions with biological targets and chemical reagents, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C20H29FN2O4

Molecular Weight

380.5 g/mol

IUPAC Name

tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)-2-propan-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C20H29FN2O4/c1-13(2)17-12-22(9-10-23(17)19(25)27-20(3,4)5)14-7-8-15(16(21)11-14)18(24)26-6/h7-8,11,13,17H,9-10,12H2,1-6H3

InChI Key

CBPNPTRIASQEPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F

Origin of Product

United States

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